(-)-Scopolamine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(-)-Scopolamine can be synthesized through various methods. One efficient synthetic route involves the reaction of acetyltropoyl chloride with tropine, followed by contact with an acid to form atroscine . Another method employs continuous-flow synthesis, which features hydroxymethylation and separation of byproducts with high structural similarity to atroscine .

Industrial Production Methods

Industrial production of atroscine often utilizes continuous-flow synthesis due to its efficiency and ability to produce high-purity compounds. This method integrates synthesis and purification steps into one end-to-end system, operating at steady-state and controlled by computer systems .

Analyse Chemischer Reaktionen

Types of Reactions

(-)-Scopolamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert atroscine into other tropane derivatives.

Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving atroscine include phenylacetyl chloride, hydrochloric acid, and various bases for optimization . Conditions such as temperature, pH, and solvent choice are crucial for achieving high yields and purity .

Major Products Formed

The major products formed from these reactions include various tropane derivatives, which can have different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Motion Sickness and Nausea Prevention

(-)-Scopolamine is primarily used for the prevention of nausea and vomiting associated with motion sickness. A Cochrane Review analyzed 14 randomized controlled trials involving 1025 subjects, concluding that scopolamine is significantly more effective than placebo in preventing motion sickness symptoms. It was administered through various routes, including transdermal patches and oral formulations .

Postoperative Nausea and Vomiting (PONV)

In anesthetic practice, this compound is commonly utilized to prevent PONV. A recent retrospective cohort study highlighted that while scopolamine is effective in managing postoperative nausea, its use in elderly patients may be associated with adverse outcomes such as delirium and pneumonia . This emphasizes the need for careful consideration of patient demographics when prescribing scopolamine.

Cognitive Impairment Models

This compound has been used as a pharmacological model to study cognitive impairments similar to those observed in Alzheimer’s disease (AD). Research indicates that administration of scopolamine can induce cognitive deficits in healthy subjects, making it a valuable tool for understanding AD mechanisms .

Neuropharmacology

Research utilizing this compound has provided insights into cholinergic dysfunctions associated with neurodegenerative diseases. Studies have shown that scopolamine can alter functional brain connectivity, mimicking changes seen in AD patients. This model aids in exploring potential therapeutic interventions .

Drug Development

This compound is also investigated in the context of developing new treatments for cognitive disorders. For instance, studies have explored the effects of various compounds on scopolamine-induced memory impairment in animal models, offering pathways for novel drug development targeting cholinergic pathways .

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects such as dry mouth, drowsiness, and blurred vision. A comparative analysis indicated that these side effects are not significantly more prevalent than those associated with other antiemetics like antihistamines . However, increased caution is advised when prescribing to elderly patients due to higher risks of adverse events .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Wirkmechanismus

(-)-Scopolamine operates as a competitive, reversible antagonist of muscarinic receptors, blocking the action of acetylcholine. This inhibition affects the parasympathetic nervous system, leading to effects such as pupil dilation and reduced secretions . This compound’s molecular targets include muscarinic receptors in smooth muscle, secretory glands, and the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atropine: A closely related compound with similar antimuscarinic properties.

Hyoscyamine: Another tropane alkaloid with similar pharmacological effects.

Scopolamine: Shares structural similarities and is used for similar medical applications.

Uniqueness

(-)-Scopolamine is unique due to its racemic nature, containing both d- and l-hyoscyamine, which contributes to its distinct pharmacological profile. This racemic mixture can result in different therapeutic effects compared to its individual enantiomers.

Biologische Aktivität

(-)-Scopolamine, a tropane alkaloid derived from plants such as Atropa belladonna, is recognized for its diverse biological activities, particularly its role as a muscarinic acetylcholine receptor antagonist. This article explores its pharmacological effects, mechanisms of action, and implications in various clinical contexts, supported by relevant data and case studies.

Scopolamine primarily exerts its effects by blocking muscarinic acetylcholine receptors (mAChRs), which are involved in numerous physiological processes within the central and peripheral nervous systems. It acts on M1 to M5 subtypes of mAChRs, with varying affinities, leading to a range of therapeutic and adverse effects:

- M1 and M2 Receptors : Scopolamine's antagonism at these receptors is linked to cognitive and memory impairments, resembling symptoms observed in Alzheimer's disease (AD) .

- M4 and M5 Receptors : Inhibition at these sites may offer therapeutic benefits in neurological disorders such as schizophrenia and substance abuse .

Cognitive Effects

Research has shown that scopolamine can induce transient cognitive deficits that mimic the neurophysiological changes seen in AD. A study demonstrated that scopolamine administration led to significant alterations in brain connectivity patterns, with increased delta band connectivity and reduced alpha, beta, and gamma band connectivity . These findings support the notion that scopolamine serves as a psychopharmacological model for studying AD.

Antidepressant Potential

Recent studies have investigated scopolamine's potential as an antidepressant. A meta-analysis summarized various clinical trials assessing its efficacy in treating major depressive disorder (MDD). The results indicated mixed outcomes:

| Study | Treatment | Change in MADRS | Response Rate | Remission Rate |

|---|---|---|---|---|

| Khajavi et al. | Oral Scopolamine vs. Placebo | -3.2 [−5.1; −1.4], p = 0.001 | RR = 0.495 | RR = 0.34 [95% CI: 0.14; 0.83], p = 0.004 |

| Park et al. | IV Scopolamine vs. Placebo | No significant differences | 8% vs. 0% | 4% vs. 0% |

| Zhou et al. | High Dose IM vs. Placebo | HDRS17: 0.2 [−1.0; 1.5] | Cumulative: 72.7% response | Cumulative: 47% remission |

These findings suggest that while scopolamine may have some antidepressant effects, the results are not consistent across all studies .

Neuroinflammation and Cognitive Impairment

Scopolamine has been linked to increased neuroinflammation, which may contribute to cognitive deficits. A study highlighted that scopolamine treatment resulted in elevated levels of pro-inflammatory cytokines (IL-1β, IL-18, TNF-α) and impairments in memory performance associated with neuroinflammatory responses . This suggests a complex interplay between scopolamine's pharmacological effects and inflammatory processes in the brain.

Case Studies

Several animal models have been utilized to study the effects of scopolamine on memory and cognition:

- Memory Impairment Models : In mice administered scopolamine (1 mg/kg), significant impairments were observed in learning tasks such as the T-maze and novel object recognition tests . These studies measured acetylcholinesterase (AChE) activity, demonstrating that scopolamine increases AChE levels, indicative of disrupted cholinergic signaling.

- Neuroprotective Studies : Research involving co-treatment with antioxidants showed potential neuroprotective effects against scopolamine-induced memory deficits, suggesting avenues for therapeutic intervention .

Eigenschaften

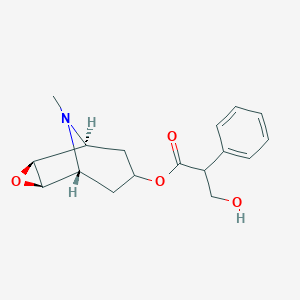

IUPAC Name |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12?,13-,14+,15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STECJAGHUSJQJN-QBMZJCKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8043812 | |

| Record name | (+/-)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center. | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

138-12-5, 51-34-3 | |

| Record name | Atroscine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-Scopolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.